2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
2-(Benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound featuring a fused bicyclic pyrrolo-pyrrole core (octahydropyrrolo[3,4-c]pyrrole) substituted with a benzenesulfonyl group at position 2 and a [1,2,4]triazolo[4,3-b]pyridazinyl moiety at position 3. This structure combines sulfonamide and triazolopyridazine functionalities, which are common in medicinal chemistry for targeting enzymes such as kinases or receptors due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,15-4-2-1-3-5-15)22-10-13-8-21(9-14(13)11-22)17-7-6-16-19-18-12-23(16)20-17/h1-7,12-14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGTWHMBPTVMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituent Variations
The compound shares a core structure with several derivatives that differ in sulfonyl group substituents (Table 1).
Table 1: Comparison of Sulfonyl-Substituted Analogues
Key Observations:
- Substituent Effects : The presence of fluorine (e.g., BI99489, BI99723) may enhance metabolic stability and membrane permeability due to its electron-withdrawing properties, whereas methoxy groups (e.g., BI99895) could improve aqueous solubility .
- Molecular Weight : The target compound (429.50 g/mol) has a mid-range molecular weight compared to analogs (418–430 g/mol), suggesting balanced physicochemical properties.
Comparison with Carbonyl-Substituted Analogues
The compound BK58852 () replaces the sulfonyl group with a 3,3-difluorocyclobutanecarbonyl moiety, altering the electronic and steric profile:
Key Observations:
- Rigidity : The cyclobutane ring introduces conformational constraints, which could influence target binding specificity .
Heterocyclic Systems in Related Compounds
Compounds from and (e.g., triazolo-thiadiazinone derivatives) feature distinct heterocyclic cores (e.g., thiazolo[3,2-a]pyrimidine) but share triazolo motifs. These structures highlight the diversity of triazolo-containing compounds but are less relevant for direct comparison due to differing core scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
